molecular formula C15H18BNO4 B15221467 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione

Cat. No.: B15221467
M. Wt: 287.12 g/mol
InChI Key: KFFATPHZBYIFQX-UHFFFAOYSA-N
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Description

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione is a chemical compound with the molecular formula C₁₅H₂₂BNO₄ It is a derivative of indoline-2,3-dione, featuring a boron-containing dioxaborolane group

Preparation Methods

The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with indoline-2,3-dione and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling of the boron-containing group with the indoline-2,3-dione core.

    Industrial Production: Industrial production methods may involve scaling up the reaction in large reactors, ensuring precise control over temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different reduced forms of the indoline-2,3-dione core.

    Substitution: The boron-containing dioxaborolane group can participate in substitution reactions, often facilitated by transition metal catalysts.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or copper.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted indoline-2,3-dione derivatives and boron-containing compounds.

Scientific Research Applications

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The boron-containing group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione can be compared with similar compounds such as:

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features a similar boron-containing group but with an imidazole core.

    3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Another similar compound with an indazole core.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide: This compound has a benzamide core with the same boron-containing group.

The uniqueness of this compound lies in its indoline-2,3-dione core, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C15H18BNO4

Molecular Weight

287.12 g/mol

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-2,3-dione

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)9-6-7-10-11(8-9)17(5)13(19)12(10)18/h6-8H,1-5H3

InChI Key

KFFATPHZBYIFQX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)C(=O)N3C

Origin of Product

United States

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